

An In-depth Technical Guide to 1,4-Dimethylpiperazine-2,3-dione

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Compound of Interest

Compound Name: 1,4-Dimethylpiperazine-2,3-dione

Cat. No.: B1347186

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This technical guide provides a comprehensive overview of **1,4-Dimethylpiperazine-2,3-dione**, including its chemical identity, physicochemical properties, and available experimental data. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity

The nomenclature and various identifiers for **1,4-Dimethylpiperazine-2,3-dione** are crucial for accurate database searches and regulatory submissions.

IUPAC Name: **1,4-dimethylpiperazine-2,3-dione**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Synonyms:

- 1,4-dimethyl-2,3-piperazinedione[\[1\]](#)[\[4\]](#)
- N,N'-Dimethyldiketopiperazine[\[5\]](#)
- 2,3-piperazinedione, 1,4-dimethyl-[\[5\]](#)
- SALOR-INT L169811-1EA[\[1\]](#)
- 1,4-dimethylpyperazine-2,3-dione[\[4\]](#)
- 1,4-dimethyl-2,3-dioxopiperazine[\[4\]](#)

- N,N-dimethyl-piperazine-2,3-dione[4]

CAS Number: 59417-06-0[1][2][5]

Molecular Formula: C₆H₁₀N₂O₂[1][2][5]

Physicochemical Properties

A summary of the key physical and chemical properties of **1,4-Dimethylpiperazine-2,3-dione** is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and environmental conditions.

Property	Value	Source
Molecular Weight	142.16 g/mol	[3]
Density	1.169 g/cm ³	[5]
Boiling Point	206.5 °C at 760 mmHg	[5]
Flash Point	81.2 °C	[5]
Refractive Index	1.491	[5]
Topological Polar Surface Area	40.6 Å ²	[4]
XLogP3	-0.6	[4]
InChI	InChI=1S/C6H10N2O2/c1-7-3-4-8(2)6(10)5(7)9/h3-4H2,1-2H3	[2]
InChIKey	WWBHDWHAIVWDMT-UHFFFAOYSA-N	[2]
SMILES	CN1CCN(C(=O)C1=O)C	[2]

Experimental Protocols

Synthesis and Crystallization:

A documented method for the synthesis of **1,4-Dimethylpiperazine-2,3-dione** is reported by Haraguchi et al. (2015).^{[6][7]} While the detailed step-by-step synthesis protocol is not provided in the search results, the literature points to this specific reference for the preparation of the compound.

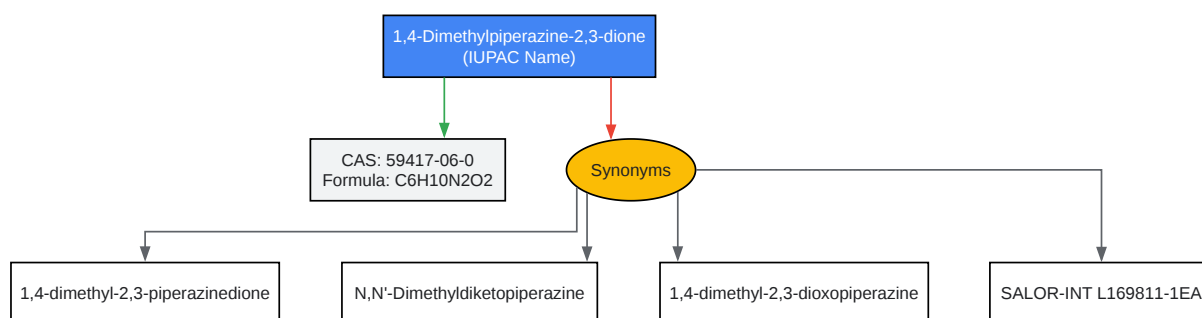
For purification and crystal formation suitable for X-ray diffraction, a recrystallization process is described. The solid form of the compound is dissolved in dichloromethane, and subsequent recrystallization yields colorless plates.^{[6][7]}

Structural Analysis:

The crystal structure of **1,4-Dimethylpiperazine-2,3-dione** reveals that the piperazine-2,3-dione ring adopts a half-chair conformation.^{[7][8]} In its crystalline state, the molecules are linked by weak C—H...O hydrogen bonds, which form sheets along the (010) plane.^{[7][8]}

Logical Relationships and Visualization

The following diagram illustrates the relationship between the primary IUPAC name and the various synonyms and identifiers for **1,4-Dimethylpiperazine-2,3-dione**.



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Caption: Relationship between the IUPAC name and its identifiers and synonyms.

Applications and Research Interest

1,4-Dimethylpiperazine-2,3-dione is a derivative of the piperazine-2,3-dione scaffold.[3] The piperazine ring is a significant structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active molecules.[3][7] This structural motif is found in compounds with potential antifungal, antibacterial, antimalarial, and antitumor properties.[3][7] The compound serves as a valuable building block in organic synthesis and pharmaceutical research.[3] It is also listed with the National Cancer Institute (NCI) under the NSC number 281685.[3]

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